(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid
Description
Properties
IUPAC Name |
(4E)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-12-8-11(16(18,19)20)9-21-15(12)23-22-13(6-7-14(24)25)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,23)(H,24,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFQJWDKJXBUPB-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hydrazone linkage and a trifluoromethyl-substituted pyridine moiety. The molecular formula is with a molecular weight of approximately 398.77 g/mol. Its structural features contribute to its biological activity, particularly in enzyme inhibition and potential anti-cancer properties.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. These enzymes are critical in neurochemical pathways and inflammatory processes.
- Cholinesterase Inhibition : Studies have shown that hydrazone derivatives can exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases like Alzheimer's. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
-
Antioxidant Activity :
- The presence of the trifluoromethyl group enhances electron-withdrawing properties, which may contribute to the antioxidant capacity of the compound. This activity is crucial in mitigating oxidative stress-related damage in cells.
- Cytotoxicity :
Case Studies
-
In Vitro Studies :
- A study investigated the inhibitory effects of related compounds on AChE and BChE, revealing that modifications in substituents significantly impacted activity levels. For example, halogen substitutions often enhanced inhibitory potency due to increased lipophilicity and hydrogen bonding capabilities .
-
Molecular Docking Studies :
- Molecular docking simulations have indicated that the trifluoromethyl group interacts favorably with enzyme active sites, enhancing binding affinity and specificity towards targets such as COX-2 and lipoxygenases . These interactions are critical for understanding the structure-activity relationship (SAR) of these compounds.
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| Hydrazone Derivative 1 | AChE | 10.4 | Significant inhibition observed |
| Hydrazone Derivative 2 | BChE | 9.9 | Comparable activity to standard inhibitors |
| Hydrazone Derivative 3 | COX-2 | 19.2 | Moderate inhibition noted |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that hydrazone derivatives possess significant anticancer properties. Studies have shown that (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. This property is particularly relevant in the context of chronic conditions such as arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
Preliminary studies have reported that this hydrazone derivative exhibits antimicrobial activity against various bacterial strains. The structure-activity relationship indicates that modifications in the molecular framework could enhance its efficacy, paving the way for new antimicrobial agents .
Agricultural Applications
1. Herbicide Development
Due to its structural characteristics, this compound has been explored as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops. Field trials are necessary to evaluate its effectiveness and environmental impact .
2. Plant Growth Regulation
Research indicates that certain hydrazone compounds can act as plant growth regulators. The application of this compound may enhance growth parameters such as root development and biomass accumulation, which is beneficial for agricultural productivity .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of novel polymeric materials with enhanced thermal and mechanical properties .
2. Coatings and Adhesives
In material science, this compound can be incorporated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and resistance to environmental degradation. Its fluorinated components may provide additional benefits like water repellency and chemical resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine-Based Hydrazones
Several pyridine derivatives with chloro and substituted phenyl groups have been synthesized and studied. For example:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (from ): This compound shares a chloro-substituted pyridine core but lacks the trifluoromethyl group and hydrazin-1-ylidene linkage. Instead, it features amino and substituted phenyl groups, which may confer distinct electronic and steric properties .
- Zygocaperoside and Isorhamnetin-3-O-glycoside (from ): While structurally unrelated to hydrazones, these compounds highlight the importance of spectroscopic methods (e.g., NMR, UV) for elucidating complex structures, a technique applicable to the target compound .
Pharmacological and Physicochemical Properties
*Estimated based on substituent contributions.
Metabolic and Toxicological Considerations
No direct toxicity data exist for the target compound. However, chlorinated and trifluoromethylated pyridines in and showed moderate cytotoxicity in microbial assays. The carboxylic acid group may reduce toxicity by enhancing excretion, a hypothesis supported by analogs with polar functional groups .
Q & A
Q. What are the key steps for synthesizing (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
Hydrazone formation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with 4-phenyl-2-oxobut-3-enoic acid under acidic reflux (e.g., acetic acid, 80°C, 12 hours) to form the hydrazone linkage .
Isomerization control : Ensuring the (4E)-configuration by adjusting solvent polarity (e.g., ethanol/water mixtures) and monitoring via UV-Vis spectroscopy .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. Optimization Tips :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.
- Yield improvement : Pre-dry reactants to minimize hydrolysis side reactions.
- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track intermediate formation .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer :
- NMR :
- ¹H NMR : Key signals include the hydrazone proton (δ 8.2–8.5 ppm, singlet) and trifluoromethyl group (δ 4.3–4.5 ppm, quartet due to coupling with adjacent Cl) .
- ¹³C NMR : Confirm the butanoic acid carbonyl (δ ~170 ppm) and pyridine carbons (δ 145–155 ppm) .
- IR : Stretch frequencies for C=O (1680–1720 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration) and hydrogen bonding patterns (e.g., between hydrazone and pyridine moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Discrepancies may arise from:
- Assay conditions : Variations in buffer pH (e.g., sodium acetate pH 4.6 vs. phosphate pH 7.4) can alter ionization and binding affinity .
- Structural analogs : Compare activity with derivatives (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate pharmacophore contributions .
- Data normalization : Use internal standards (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .
Q. Case Study :
- Contradiction : IC₅₀ values differ by >10-fold in two cytotoxicity studies.
- Resolution : Re-test under standardized conditions (e.g., 37°C, 5% CO₂, RPMI-1640 media) and validate via dose-response curves .
Q. What computational and experimental strategies are effective for studying its binding interactions with biological targets?
Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on the hydrazone group’s hydrogen bonding with catalytic residues .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (KD values in nM range) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven binding .
Validation : Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning of binding site residues) .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
Methodological Answer :
- Rational modifications :
- Bioisosteres : Replace the trifluoromethyl group with pentafluorosulfanyl (improves lipophilicity and metabolic resistance) .
- Prodrugs : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability .
- In vitro assays :
- Microsomal stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) to prioritize non-inhibitory analogs .
Q. What analytical methods are critical for assessing purity in complex reaction mixtures?
Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (acetonitrile/0.1% trifluoroacetic acid) to resolve the compound from by-products (retention time ~12 min) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 456.0823 (calculated) .
- Elemental analysis : Acceptable C, H, N ranges (±0.4% of theoretical values) ensure stoichiometric integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
